7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound characterized by its unique structure and properties. It belongs to the benzoxazine family, which are known for their diverse applications in medicinal chemistry and materials science. The molecular formula of this compound is , with a molecular weight of approximately 153.15 g/mol. This compound has garnered interest due to its potential biological activities and utility in synthetic chemistry.
7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine can be synthesized from various precursors, including 2-amino phenols and halogenated compounds. It is classified as a benzoxazine derivative, which are cyclic compounds containing both oxygen and nitrogen in their ring structure. These compounds often exhibit significant pharmacological properties, making them valuable in drug development and other scientific research areas.
The synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves several key steps:
The molecular structure of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine features a fused ring system that includes a benzene ring fused to an oxazine ring. The presence of a fluorine atom at the 7-position enhances its chemical reactivity and potential biological activity.
Key structural data include:
7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions:
Reagents used in reactions involving this compound include:
The mechanism of action for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine primarily relates to its interactions with biological targets. The presence of the fluorine atom may enhance lipophilicity and alter binding affinity towards various enzymes or receptors.
Research indicates that compounds within the benzoxazine class can exhibit antibacterial and anticancer properties. These effects are likely mediated through mechanisms involving inhibition of specific enzymes or disruption of cellular processes .
The physical properties of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine include:
Chemical properties include:
7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
The construction of the 1,4-benzoxazine scaffold leverages two principal cyclization routes: phenol-chloroacetyl chloride coupling and nitro-reductive cyclization. The Shridhar method employs 2-amino-4-fluorophenol and chloroacetyl chloride in methyl isobutyl ketone (MIBK) with aqueous NaHCO₃ under reflux, achieving yields of 70–85% [9]. This one-step approach benefits from operational simplicity but requires rigorous temperature control to suppress N-acylation byproducts.
Alternatively, nitro-reductive cyclization uses 1,2-dichloro-4-fluoro-5-nitrobenzene as a precursor. Alkylation with N-hydroxyethyl acetamide introduces the ethoxy sidechain, followed by Zn/NH₄Cl-mediated nitro reduction and spontaneous cyclization (55–65% yield over three steps) [6] [8]. This route offers regioselectivity advantages for C6 or C7 functionalization but suffers from lower overall efficiency.
Table 1: Cyclization Method Comparison
Method | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Shridhar Cyclization | MIBK, NaHCO₃, reflux | 70–85 | Single-step operation |
Nitro-Reductive Route | Zn/NH₄Cl, EtOH, 60°C | 55–65 | C6/C7 regiocontrol |
Maleic Anhydride Fusion | Toluene, 110°C | 60–70 | Acetic acid substitution |
Late-stage electrophilic fluorination employs N-fluorobenzenesulfonimide (NFSI) to fluorinate 6-nitro-3,4-dihydro-2H-1,4-benzoxazine at C7. This occurs in anhydrous DMF at 0–5°C (70% yield) but competes with ipso-substitution if nitro-group positioning is suboptimal [6] [8].
Early-stage nucleophilic fluorination uses KF or CsF with 18-crown-6 in dimethylacetamide (DMAc) for aromatic nucleophilic substitution (SNAr). For example, 1,5-dichloro-2,4-dinitrobenzene undergoes C1 chlorine displacement by fluoride at 120°C (85–90% conversion), followed by etherification with ethyl 2-hydroxyacetate [1]. This method delivers superior regioselectivity but requires high-boiling solvents and crown-ether catalysts.
Table 2: Fluorination Strategy Performance
Approach | Reagents/Conditions | Yield (%) | Limitations |
---|---|---|---|
Electrophilic (NFSI) | DMF, 0–5°C, 12h | 65–70 | Over-fluorination risk |
Nucleophilic (KF) | DMAc, 18-crown-6, 120°C | 80–85 | Crown-ether cost |
Balz-Schiemann | NaNO₂/HF, diazotization | 50–60 | Diazonium handling hazards |
Nitro-group reduction is critical for converting 7-fluoro-6-nitro intermediates into amino precursors. Pd/C (5 wt%) with H₂ (3 atm) in ethyl acetate reduces nitro groups at 25°C in 2–3 hours (95% conversion). However, competitive oxazine-ring hydrogenolysis lowers yields to 70–75% [6] [8].
Acid-stabilized hydrogenation (HCl or p-TsOH) suppresses dehalogenation during 1,5-difluoro-2,4-dinitrobenzene reduction. Using PtO₂ in acetic acid with 0.5 eq. HCl at 40°C achieves 90% selectivity for 5-fluoro-2,4-diaminophenol derivatives [10]. Reductive cyclization integrates nitro reduction and ring closure; Fe/AcOH at 80°C converts O-(2,4-dinitrophenyl)ethanol derivatives directly to benzoxazines (60% yield) but generates iron sludge requiring removal [9].
Cyclization efficiency hinges on solvent polarity and base strength. N-alkylation of 2-amino-4-fluorophenol with ethyl bromoacetate proceeds optimally in DMF with K₂CO₃ (3 eq.) at 60°C, achieving 88% yield of the ether intermediate. Conversely, polar protic solvents like ethanol promote hydrolysis, reducing yields to 50–60% [6] [9].
Phase-transfer catalysts (PTCs) accelerate nitro displacements: tetrabutylammonium bromide (TBAB) enables 2,4-dinitrofluorobenzene coupling with glycolate esters in H₂O/toluene biphasic systems (75°C, 4h, 92% yield) [1]. For decarboxylative cyclization, Cu(I) catalysts in o-dichlorobenzene at 160°C convert methyl 7-fluoro-3-oxo-2,3-dihydrobenzoate derivatives to benzoxazines (70% yield) with minimal tar formation [3].
Table 3: Solvent/Catalyst Impact on Key Reactions
Reaction | Optimal System | Yield (%) | Suboptimal Choices |
---|---|---|---|
N-Alkylation | DMF, K₂CO₃, 60°C | 85–90 | EtOH, NaHCO₃ (≤60%) |
Nitro-Displacement (SNAr) | Toluene/H₂O, TBAB, 75°C | 90–92 | MeCN, no PTC (50–60%) |
Reductive Cyclization | EtOAc, Pd/C, H₂ (3 atm) | 75–80 | MeOH, Raney Ni (over-reduction) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9